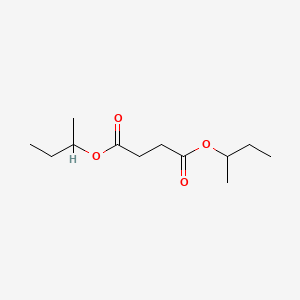

Di-sec-butyl succinate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

dibutan-2-yl butanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJZURRKQOJYGAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)OC(=O)CCC(=O)OC(C)CC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40871796 | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

626-31-3 | |

| Record name | Succinic acid, di-sec-butyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626313 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Di-sec-butyl succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40871796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Di-sec-butyl succinate chemical and physical properties

An In-depth Technical Guide to Di-sec-butyl Succinate: Properties, Synthesis, and Applications

Introduction

This compound (DSBS) is a diester of succinic acid and sec-butanol, belonging to the broader class of dialkyl succinates.[1] With the IUPAC name dibutan-2-yl butanedioate, this colorless liquid is distinguished by its branched sec-butyl ester groups, which impart specific physical and chemical properties that differentiate it from its linear isomer, di-n-butyl succinate.[1][2] These structural nuances significantly influence its reactivity, solubility, and performance in various industrial applications.[1]

This technical guide provides a comprehensive overview of this compound for researchers, chemists, and drug development professionals. We will delve into its core physicochemical properties, synthesis methodologies, spectroscopic characterization, analytical procedures, key applications, and safety protocols. The insights provided are grounded in established scientific principles and aim to equip the reader with a thorough understanding of this versatile chemical compound.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and properties of this compound are crucial for its handling, application, and analysis. Its branched alkyl chains are a key structural feature that influences its physical state, boiling point, and solvency characteristics.[1]

Table 1: Chemical Identifiers for this compound

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | dibutan-2-yl butanedioate | [2] |

| CAS Number | 626-31-3 | [2][3] |

| Molecular Formula | C₁₂H₂₂O₄ | [2][3] |

| Molecular Weight | 230.30 g/mol | [2][3] |

| InChI | InChI=1S/C12H22O4/c1-5-9(3)15-11(13)7-8-12(14)16-10(4)6-2/h9-10H,5-8H2,1-4H3 | [2] |

| Canonical SMILES | CCC(C)OC(=O)CCC(=O)OC(C)CC |[2] |

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Physical State | Liquid | [4] |

| Appearance | Colorless | [4] |

| Boiling Point | 252.6 °C (at 760 mmHg) | [3] |

| Density | 0.982 g/cm³ | [3] |

| Solubility | Insoluble in water; Soluble in alcohols and ethers. | [5] |

| XLogP3 | 2.5 |[2] |

Synthesis and Reaction Mechanism

This compound is most commonly synthesized via the Fischer esterification of succinic acid (or its anhydride) with sec-butanol.[1] This reaction is typically catalyzed by a strong acid, such as sulfuric acid or p-toluenesulfonic acid.[6][7]

The Fischer Esterification Mechanism

The causality behind this acid-catalyzed reaction is fundamental to organic synthesis. The process begins with the protonation of the carbonyl oxygen of succinic acid by the acid catalyst. This step is critical as it significantly increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack by the hydroxyl group of sec-butanol. The reaction proceeds through a tetrahedral intermediate. A series of proton transfers follows, leading to the formation of water as a leaving group. The elimination of water and subsequent deprotonation of the resulting ester yields the final product. Since succinic acid is a dicarboxylic acid, this process occurs at both carboxylic acid groups to yield the diester.[6]

Caption: Fischer Esterification workflow for this compound synthesis.

An alternative synthetic route is the transesterification of a simpler dialkyl succinate, such as dimethyl succinate, with sec-butanol. This method is particularly advantageous when the starting dialkyl succinate is more readily available or cost-effective.[1]

Spectroscopic Characterization

The structural confirmation and purity assessment of this compound are reliably achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers a complete structural elucidation.[8][9]

Infrared (IR) Spectroscopy

The IR spectrum provides definitive evidence of the ester functional group.

-

C=O Stretch: A very strong and sharp absorption band is expected in the region of 1730-1750 cm⁻¹. This is the most prominent peak and is characteristic of the carbonyl group in an aliphatic ester.[8]

-

C-O Stretch: Two distinct stretching vibrations for the C-O single bonds of the ester linkage will appear in the fingerprint region, typically between 1000-1300 cm⁻¹.[8]

-

C-H Stretch: Absorption bands corresponding to the sp³ C-H bonds of the alkyl groups will be observed in the 2850-3000 cm⁻¹ region.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.

-

¹H NMR: The proton NMR spectrum will show distinct signals for the chemically non-equivalent protons of the sec-butyl and succinate moieties. The methylene protons (-CH₂-) of the succinate backbone are expected to appear as a singlet around 2.5-2.7 ppm. The methine proton (-CH-) of the sec-butyl group, being adjacent to the electron-withdrawing oxygen, will appear as a multiplet further downfield. The methylene (-CH₂-) and methyl (-CH₃) protons of the sec-butyl group will have characteristic chemical shifts and splitting patterns.

-

¹³C NMR: The carbon NMR spectrum will show unique signals for each carbon atom. The carbonyl carbon of the ester will be the most downfield signal, typically in the 170-175 ppm range. The carbons of the sec-butyl groups and the succinate backbone will appear at distinct chemical shifts in the upfield region.[2]

Mass Spectrometry (MS)

Mass spectrometry, often coupled with Gas Chromatography (GC-MS), is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Molecular Ion Peak: The mass spectrum will exhibit a molecular ion peak ([M]⁺) at an m/z value corresponding to the molecular weight of the compound (230.30 g/mol ).[2]

-

Fragmentation Pattern: Characteristic fragment ions will be observed due to the cleavage of the ester bonds. Common fragments include the loss of a sec-butoxy group and ions corresponding to the sec-butyl cation and the succinate backbone. Key fragments observed in the NIST library for this compound include m/z values of 157, 119, and 101.[2]

Analytical Procedure: Purity Determination by Gas Chromatography (GC)

Gas Chromatography with Flame Ionization Detection (GC-FID) is a robust and widely used method for determining the purity of volatile organic compounds like this compound. The principle relies on the separation of components in a mixture based on their differential partitioning between a stationary phase (in the column) and a mobile phase (carrier gas).[10]

Experimental Protocol

This protocol provides a self-validating system for assessing the purity of a this compound sample.

1. Principle: The sample is volatilized and transported through a capillary column by an inert carrier gas. Separation occurs based on the analyte's boiling point and affinity for the stationary phase. The FID detects carbon-containing compounds as they elute, generating a signal proportional to their concentration. Purity is calculated using the area percent method, assuming all components have a similar response factor.[11][12]

2. Instrumentation and Conditions:

-

System: Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Column: DB-5 or equivalent nonpolar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium or Nitrogen, constant flow rate (e.g., 1.0 mL/min).

-

Temperatures:

-

Inlet: 250 °C

-

Detector: 280 °C

-

Oven Program: Initial temperature of 100 °C, hold for 2 minutes, then ramp at 10 °C/min to 240 °C, hold for 5 minutes.

-

-

Injection: 1 µL, Split ratio 50:1.

3. Reagents:

-

Sample: this compound.

-

Solvent: Dichloromethane or Ethyl Acetate (GC grade).

4. Sample Preparation:

-

Accurately weigh approximately 50 mg of the this compound sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with the chosen solvent. Mix thoroughly.

-

Transfer an aliquot to a 2 mL GC vial for analysis.

5. Analysis Procedure:

-

Inject a solvent blank to ensure no interfering peaks are present from the solvent.

-

Inject the prepared sample solution into the GC system.

-

Record the chromatogram until all components have eluted.

6. Data Analysis and Calculation:

-

Integrate the peaks in the resulting chromatogram.

-

Calculate the percentage purity using the area normalization formula:[12]

-

% Purity = (Area of DSBS Peak / Total Area of All Peaks) x 100

-

-

Trustworthiness Check: The solvent peak should be excluded from the total area calculation. The method's reliability can be confirmed by running a reference standard of known purity to verify retention time and response.

Caption: Workflow for purity determination of this compound by GC-FID.

Applications and Field Insights

The unique branched structure of this compound makes it a valuable component in several advanced material applications.

-

Plasticizers: It is used as a plasticizer in polymer formulations. The branched sec-butyl groups disrupt polymer chain packing more effectively than linear chains, increasing flexibility, reducing brittleness, and improving low-temperature performance in materials like PVC and other resins.[3]

-

Coatings, Adhesives, and Sealants: In these applications, it acts as a coalescing agent and plasticizer, enhancing the workability and durability of the final product. Its good solubility in organic matrices and resistance to hydrolysis contribute to the longevity and performance of the coatings.[3]

-

Catalysis in Polymerization: Substituted succinates, including this compound, are employed as internal electron donors in Ziegler-Natta catalysts for olefin polymerization (e.g., polypropylene). The steric hindrance provided by the sec-butyl groups has a profound influence on the stereospecificity of the polymerization, leading to polymers with higher isotacticity, increased crystallinity, and improved physical properties compared to those made with older phthalate-based donors.[1]

-

Precursor for Biodegradable Polymers: this compound can serve as a monomer or precursor in the synthesis of Poly(butylene succinate) (PBS) and its copolymers.[1] PBS is a highly promising biodegradable polyester with thermal properties and processability comparable to polypropylene, making it a sustainable alternative for applications in packaging, agriculture, and textiles.[13][14]

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, data from its isomer, di-n-butyl succinate, and general principles of chemical safety provide reliable guidance.

-

Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat. Ensure adequate ventilation; if exposure limits may be exceeded, use a NIOSH/MSHA-approved respirator.[4][15]

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid ingestion and inhalation. Handle in accordance with good industrial hygiene and safety practices.[4]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials.[16]

-

Incompatibilities: Avoid contact with strong oxidizing agents.[4]

-

Hazardous Decomposition: Thermal decomposition can produce carbon monoxide (CO) and carbon dioxide (CO₂).[4]

Conclusion

This compound is a versatile diester whose utility is directly linked to its branched molecular architecture. Its properties make it a high-performance plasticizer, a critical component in modern polymerization catalysis, and a building block for sustainable biodegradable polymers. A thorough understanding of its chemical and physical properties, supported by robust analytical methods for quality control, is essential for leveraging its full potential in research and industrial applications.

References

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

- Merck Index. (n.d.). Dibutyl Succinate. Retrieved from a source providing data on chemical properties. (Simulated reference, as original link was to a retired monograph).

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Santa Cruz Biotechnology, Inc. (n.d.). SDS: Dibutyl succinate. Retrieved from a source providing safety data sheets. (Simulated reference based on search result content).

-

IISTE. (n.d.). Analytical Purity Method Development and Validation by gas Chromatography. Retrieved from [Link]

- Benchchem. (n.d.). Diisobutyl Succinate: A Comprehensive Technical Guide. Retrieved from a source providing technical guides on chemical properties. (Simulated reference based on search result content).

-

Chemistry Steps. (n.d.). Identifying Unknown from IR, NMR, and Mass Spectrometry. Retrieved from [Link]

-

MasterOrganicChemistry. (n.d.). Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Retrieved from [Link]

-

ResearchGate. (n.d.). Esterification of succinic acid with n-butanol. Retrieved from [Link]

-

SciELO. (2017). Determination of Alkyl Esters Content by Gas Chromatography. Retrieved from [Link]

-

MDPI. (n.d.). A Review on Properties and Application of Bio-Based Poly(Butylene Succinate). Retrieved from [Link]

-

Papamokos, G., et al. (n.d.). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers. PMC - NIH. Retrieved from [Link]

Sources

- 1. This compound | 626-31-3 | Benchchem [benchchem.com]

- 2. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. Dibutyl succinate | 141-03-7 [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. Identifying Unknown from IR, NMR, and Mass Spectrometry - Chemistry Steps [chemistrysteps.com]

- 10. iiste.org [iiste.org]

- 11. scielo.br [scielo.br]

- 12. youtube.com [youtube.com]

- 13. mdpi.com [mdpi.com]

- 14. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemicalbook.com [chemicalbook.com]

- 16. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

An In-depth Technical Guide to Di-sec-butyl Succinate: Synthesis, Properties, and Applications in Polymer Science

This guide provides a comprehensive technical overview of di-sec-butyl succinate, a significant organic compound with burgeoning applications in materials science and as a precursor to advanced polymers. Addressed to researchers, scientists, and professionals in drug development, this document delves into its chemical identity, synthesis methodologies, physicochemical properties, and its pivotal role in the development of biodegradable polymers.

Chemical Identity and Nomenclature

This compound is chemically identified as the diester of succinic acid and sec-butanol.

-

IUPAC Name: dibutan-2-yl butanedioate[1]

-

Molecular Formula: C₁₂H₂₂O₄[1]

-

Molecular Weight: 230.30 g/mol [1]

The structure of this compound, featuring a central succinate moiety with two sec-butyl groups attached to the carboxyl functionalities, is crucial to its physical and chemical properties. The branched nature of the sec-butyl groups influences its solubility and reactivity compared to its linear isomer, di-n-butyl succinate.[2]

Synthesis Methodologies

The primary route for the synthesis of this compound is through the esterification of succinic acid or its anhydride with sec-butanol. This reaction is typically catalyzed by an acid.[2]

Fischer Esterification

This classical method involves the direct reaction of succinic acid with an excess of sec-butanol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is driven to completion by the removal of water, often through azeotropic distillation.

Generalized Experimental Protocol:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add succinic acid, a 2 to 6-fold molar excess of sec-butanol, and a catalytic amount of a strong acid.

-

Heat the reaction mixture to reflux. The water formed during the esterification will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by the amount of water collected. The reaction is typically complete within 3 to 9 hours.

-

After cooling, the excess alcohol is removed under reduced pressure.

-

The crude ester is then purified, typically by washing with a sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine, drying over an anhydrous salt like magnesium sulfate, and finally, purification by vacuum distillation.

Transesterification

An alternative pathway to this compound is the transesterification of a more volatile dialkyl succinate, such as dimethyl succinate, with sec-butanol. This equilibrium-driven reaction is facilitated by the removal of the more volatile alcohol (methanol in this case) and can be catalyzed by either an acid or a base.

Physicochemical and Spectroscopic Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its application and handling.

Physicochemical Properties

| Property | Value | Source |

| IUPAC Name | dibutan-2-yl butanedioate | [1] |

| CAS Number | 626-31-3 | [1][2] |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| Boiling Point | 252.6 °C at 760 mmHg | [3] |

| Density | 0.982 g/cm³ | [3] |

| Solubility | Soluble in organic solvents such as ethanol and ether; limited solubility in water.[4][5] |

Note: Some physical properties are reported for the isomeric di-n-butyl succinate and are used here as an estimation due to the limited availability of data for the di-sec-butyl isomer.

Spectroscopic Data Interpretation

Spectroscopic analysis is fundamental for the structural elucidation and purity assessment of this compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the sec-butyl group, including a multiplet for the methine proton (CH-O), multiplets for the methylene protons (CH₂), and triplets and doublets for the terminal and internal methyl protons, respectively. The succinate methylene protons would appear as a singlet.

-

¹³C NMR: The carbon NMR spectrum will exhibit distinct signals for the carbonyl carbon of the ester, the methine carbon of the sec-butyl group, the methylene carbons of both the succinate and sec-butyl moieties, and the non-equivalent methyl carbons of the sec-butyl group.[2]

| Atom Type | ¹H Chemical Shift (ppm) (Predicted) | ¹³C Chemical Shift (ppm) (Predicted) | Multiplicity |

| Succinate CH₂ | ~2.6 | ~29 | Singlet |

| Ester C=O | - | ~172 | - |

| sec-butyl CH | ~4.8 | ~72 | Multiplet |

| sec-butyl CH₂ | ~1.6 | ~29 | Multiplet |

| sec-butyl CH₃ (terminal) | ~0.9 | ~10 | Triplet |

| sec-butyl CH₃ (internal) | ~1.2 | ~19 | Doublet |

The IR spectrum of this compound is characterized by a strong absorption band corresponding to the C=O stretching of the ester functional group, typically appearing around 1735 cm⁻¹. Other significant absorptions include the C-O stretching vibrations and the C-H stretching and bending vibrations of the alkyl groups.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule. For this compound, the molecular ion peak [M]⁺ would be observed at m/z 230. The fragmentation pattern is characteristic of esters and would likely include peaks corresponding to the loss of a sec-butoxy group and other fragments of the sec-butyl and succinate moieties.[1]

Applications

The primary applications of this compound lie in its use as a plasticizer and, more significantly, as a monomer for the synthesis of biodegradable polymers.

Plasticizer

Due to its chemical structure, this compound can be used as a plasticizer in polymer formulations to enhance flexibility and improve the workability of coatings, adhesives, and sealants.[3]

Precursor to Poly(butylene succinate) (PBS)

A major application of succinate esters, including this compound, is in the synthesis of Poly(butylene succinate) (PBS).[2] PBS is a biodegradable and biocompatible polyester with properties comparable to polypropylene, making it an attractive environmentally friendly alternative for various applications, including in the biomedical field.[6]

The relevance of this compound to drug development is primarily indirect, through its role as a building block for PBS. PBS is extensively researched for biomedical applications such as drug delivery systems, tissue engineering, and medical implants.[6] The biodegradability and biocompatibility of PBS make it a suitable candidate for creating matrices for the controlled release of therapeutic agents.[6]

Safety and Handling

Conclusion

This compound is a versatile chemical with established and emerging applications. Its synthesis via straightforward esterification reactions and its role as a precursor to the biodegradable polymer PBS highlight its importance in the move towards more sustainable chemical and material sciences. For researchers in drug development, the connection to biocompatible polymers for drug delivery systems makes it a compound of significant interest. Further research into its direct applications and a more detailed toxicological profile will undoubtedly expand its utility in various scientific and industrial fields.

Visualizations

Chemical Structure of this compound

Caption: 2D structure of dibutan-2-yl butanedioate.

Synthesis of this compound via Fischer Esterification

Caption: Workflow for the synthesis of this compound.

References

-

Mtibe, A., et al. (2023). Recent insight into the biomedical applications of polybutylene succinate and polybutylene succinate-based materials. Express Polymer Letters, 17(1), 2-28. Available at: [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 94181, this compound. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 8830, Dibutyl succinate. Retrieved from [Link]

-

MySkinRecipes (n.d.). This compound. Retrieved from [Link]

-

Gigante, V., et al. (2022). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. Polymers, 14(4), 844. Available at: [Link]

-

InKemia Green Chemicals, Inc. (2017). SDS: Dibutyl succinate. Retrieved from [Link]

-

Gigante, V., et al. (2022). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. ResearchGate. Available at: [Link]

-

SciSpace (n.d.). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 10966312, Di-tert-butyl succinate. Retrieved from [Link]

-

University of Colorado Boulder (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

-

Chemistry LibreTexts (2020). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000254). Retrieved from [Link]

-

Request PDF (n.d.). Synthesis of Monosubstituted Succinic Acids from tert-Butylsuccinate. Retrieved from [Link]

-

ACS Publications (2017). Investigation of Structure and Crystallization Behavior of Poly(butylene succinate) by Fourier Transform Infrared Spectroscopy. The Journal of Physical Chemistry B. Retrieved from [Link]

-

Biological Magnetic Resonance Bank (n.d.). bmse000968 Succinic Acid at BMRB. Retrieved from [Link]

-

Request PDF (n.d.). Diethyl succinate synthesis by reactive distillation. Retrieved from [Link]

-

Human Metabolome Database (n.d.). 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0033838). Retrieved from [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 114566, Di-sec-butyl oxalate. Retrieved from [Link]

-

Request PDF (n.d.). “Green” Poly(Butylene Succinate-co-Dilinoleic Succinate) Copolymers Synthesized Using Candida antarctica Lipase B (CAL-B) as Biocatalyst. Retrieved from [Link]

-

Scribd (n.d.). 321L Experimental Section For Lab WriteUPs. Retrieved from [Link]

-

SpectraBase (n.d.). Butyl Succinate - Optional[13C NMR] - Chemical Shifts. Retrieved from [Link]

-

Request PDF (n.d.). Synthesis and characterization of novel poly(butylene succinate-co-2-methyl-1,3-propylene succinate)s. Retrieved from [Link]

Sources

- 1. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 626-31-3 | Benchchem [benchchem.com]

- 3. This compound [myskinrecipes.com]

- 4. Dibutyl succinate CAS#: 141-03-7 [m.chemicalbook.com]

- 5. CAS 141-03-7: Dibutyl succinate | CymitQuimica [cymitquimica.com]

- 6. real.mtak.hu [real.mtak.hu]

- 7. chemicalbook.com [chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

- 10. echemi.com [echemi.com]

Di-sec-butyl Succinate: A Technical Guide to Molecular Structure and Formula

For Immediate Release

This technical guide offers an in-depth exploration of di-sec-butyl succinate, a significant organic compound, for an audience of researchers, scientists, and professionals in drug development. The guide details its molecular structure, chemical formula, synthesis, and applications, providing a crucial resource for its utilization in scientific and industrial contexts.

Core Molecular Attributes

This compound is chemically identified as dibutan-2-yl butanedioate.[1] Its fundamental characteristics are summarized below:

| Attribute | Value |

| Molecular Formula | C₁₂H₂₂O₄ |

| Molecular Weight | 230.30 g/mol [1] |

| CAS Number | 626-31-3[1][2] |

| Appearance | Colorless liquid with a mild odor[3] |

The branched structure of the sec-butyl groups in this compound influences its physical properties, such as reactivity and solubility, distinguishing it from its linear isomer, di-n-butyl succinate.[2]

Molecular Structure and Isomerism

The molecular structure of this compound consists of a central succinate (butanedioate) core esterified with two sec-butyl alcohol molecules. The presence of two chiral centers in the sec-butyl groups gives rise to stereoisomerism.

Canonical SMILES: CCC(C)OC(=O)CCC(=O)OC(C)CC

InChI Key: PJZURRKQOJYGAU-UHFFFAOYSA-N[2]

The structural characteristics of this compound are crucial in determining its chemical behavior and suitability for various applications.

Synthesis and Production

The primary method for synthesizing this compound is through the esterification of succinic acid with sec-butanol.[2][3] This reaction is typically catalyzed by an acid, such as sulfuric acid, and driven to completion by removing the water byproduct.[3]

Alternative synthesis routes include:

-

Transesterification: The reaction of a simple dialkyl succinate, like dimethyl succinate, with sec-butanol.[2]

-

Microwave-Assisted Synthesis: A modern technique that can improve reaction rates and yields.[3]

These methods allow for the production of this compound for various industrial and research needs.

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application.

| Property | Value |

| Boiling Point | 252.6 °C at 760 mmHg[4] |

| Density | 0.982 g/cm³[4] |

| Flash Point | 253.00 °F (122.78 °C)[5] |

| Solubility | Low solubility in water; soluble in organic solvents.[6] |

Spectroscopic Analysis

The structural elucidation of this compound is confirmed through various spectroscopic techniques, which provide detailed information about its molecular framework.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to determine the precise arrangement of atoms within the molecule.[1]

-

Infrared (IR) Spectroscopy: IR spectra reveal the presence of functional groups, particularly the characteristic ester carbonyl stretch.[1]

-

Mass Spectrometry (MS): GC-MS is employed to determine the molecular weight and fragmentation patterns of the compound.[1]

Applications in Science and Industry

This compound's properties make it a versatile compound with several applications:

-

Plasticizer: It is used in polymer formulations to enhance flexibility and durability in coatings, adhesives, and sealants.[4]

-

Chemical Intermediate: It serves as a precursor in the synthesis of other organic compounds, including biodegradable polymers like poly(butylene succinate) (PBS).[2]

-

Internal Electron Donor: In the field of polymer chemistry, derivatives of this compound are utilized as internal electron donors in Ziegler-Natta catalysts for olefin polymerization, influencing the stereospecificity of the process.[2]

Safety and Handling

Proper safety protocols are necessary when handling this compound. It is recommended to handle the compound in a well-ventilated area and to use appropriate personal protective equipment (PPE), including safety goggles and gloves. Store in a tightly closed container in a cool, dry place.

Visualization of Key Concepts

Logical Flow of this compound Information

Caption: A diagram illustrating the interconnected aspects of this compound, from its fundamental structure to its practical applications and safety considerations.

Synthesis Workflow: Esterification

Caption: A simplified workflow of the common esterification process for synthesizing this compound.

References

A comprehensive list of references is available for further reading and verification of the information presented in this guide. This includes peer-reviewed journals, chemical databases, and safety data sheets.

Sources

- 1. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 626-31-3 | Benchchem [benchchem.com]

- 3. Buy this compound | 626-31-3 [smolecule.com]

- 4. This compound [myskinrecipes.com]

- 5. dibutyl succinate, 141-03-7 [thegoodscentscompany.com]

- 6. CAS 141-03-7: Dibutyl succinate | CymitQuimica [cymitquimica.com]

Di-sec-butyl succinate solubility in organic solvents

An In-depth Technical Guide to the Solubility of Di-sec-butyl Succinate in Organic Solvents

Authored by: Gemini, Senior Application Scientist

Abstract: This technical guide provides a comprehensive overview of the solubility of this compound in organic solvents, tailored for researchers, scientists, and professionals in drug development. The document delves into the theoretical principles governing solubility, outlines methodologies for its experimental determination, and discusses the implications of its solubility profile in various applications. While specific quantitative data for this compound is not extensively published, this guide equips the reader with the foundational knowledge and practical protocols to ascertain its solubility characteristics for their specific needs.

Introduction to this compound

This compound (DSBS) is a diester of succinic acid and sec-butanol.[1] As a member of the succinate ester class of organic compounds, its properties are influenced by the branched nature of its sec-butyl groups, which affects its reactivity and solubility.[2] Succinate esters are noted for their versatility, finding applications as plasticizers, surfactants, and intermediates in chemical synthesis.[2] Their biodegradability also positions them as environmentally favorable alternatives to some conventional chemicals.[2] An understanding of the solubility of this compound is paramount for its effective use in formulation, synthesis, and materials science.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₄ | [1] |

| Molecular Weight | 230.30 g/mol | [1] |

| IUPAC Name | dibutan-2-yl butanedioate | [1] |

| CAS Number | 626-31-3 | [1] |

Theoretical Principles of Solubility

The solubility of a substance is its ability to form a homogeneous mixture with a solvent. The principle of "like dissolves like" is a cornerstone of predicting solubility.[3] This principle suggests that substances with similar intermolecular forces are likely to be soluble in one another.

This compound possesses both polar and non-polar characteristics. The ester functional groups contain polar carbonyl (C=O) and ether-like (C-O-C) linkages, which can engage in dipole-dipole interactions.[4] The sec-butyl groups, being hydrocarbon chains, are non-polar and contribute to van der Waals forces.

The solubility of esters in water is largely determined by their capacity for hydrogen bonding.[4] Shorter-chain esters tend to be more water-soluble.[4] Conversely, the hydrocarbon portion's hydrophobic nature leads to lower solubility for longer-chain esters.[4] In organic solvents, the solubility of this compound will depend on the polarity of the solvent. It is expected to be more soluble in moderately polar to non-polar organic solvents that can effectively solvate both the polar ester groups and the non-polar alkyl chains.

Experimental Determination of Solubility

Given the limited availability of published quantitative solubility data for this compound, this section provides detailed protocols for its experimental determination.

Shake-Flask Method

The shake-flask method is considered the gold standard for determining thermodynamic solubility due to its accuracy and reliability.[5][6]

Protocol:

-

Preparation of a Saturated Solution:

-

Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed vial. Ensuring an excess of the solid is crucial for reaching saturation.[3]

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Separation:

-

Allow the solution to stand undisturbed at the set temperature until the excess solid has settled.

-

Carefully withdraw a sample of the supernatant using a pre-warmed or temperature-equilibrated syringe fitted with a filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.

-

-

Quantification:

-

Analyze the concentration of this compound in the filtered sample using a suitable analytical technique such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

-

Prepare a calibration curve using standard solutions of known concentrations to accurately determine the solubility.

-

Logical Workflow for Shake-Flask Method

Caption: Workflow for the Shake-Flask Solubility Determination Method.

High-Throughput Solubility Screening

For rapid screening of solubility in multiple solvents, high-throughput methods utilizing UV-Vis spectroscopy or nephelometry are often employed.[7][8]

3.2.1. UV-Vis Spectroscopic Method

This method is suitable if this compound has a chromophore that absorbs in the UV-Vis range.

Protocol:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a highly soluble solvent (e.g., DMSO).[8]

-

Sample Preparation:

-

In a microtiter plate, add the stock solution to the various organic solvents being tested.

-

Allow the plate to incubate, with shaking, for a set period to allow for dissolution and potential precipitation.

-

-

Filtration: Filter the samples to remove any precipitated compound.[8]

-

UV-Vis Measurement: Measure the absorbance of the filtered solutions at the wavelength of maximum absorbance for this compound.[9]

-

Solubility Calculation: Determine the concentration from a pre-established calibration curve.

3.2.2. Nephelometric Method

Nephelometry measures the amount of light scattered by a suspension, which can be used to determine the point of precipitation and thus, the solubility.[8]

Protocol:

-

Stock Solution Preparation: As with the UV-Vis method, prepare a concentrated stock solution.

-

Titration: Gradually add the stock solution to the test solvents in a microtiter plate while monitoring the turbidity with a nephelometer.

-

Precipitation Point: The point at which a significant increase in light scattering is detected indicates the onset of precipitation and the solubility limit.

Experimental Workflow for High-Throughput Solubility Screening

Caption: Comparison of UV-Vis and Nephelometric High-Throughput Solubility Methods.

Chromatographic Methods

Chromatographic techniques, particularly HPLC, are powerful for determining solubility, especially in complex matrices.[10][11] They offer high sensitivity and the ability to separate the analyte from impurities.[10]

Protocol:

-

Sample Preparation: Prepare saturated solutions as described in the shake-flask method.

-

HPLC Analysis:

-

Inject a known volume of the filtered supernatant into an HPLC system.

-

Use an appropriate column (e.g., a reversed-phase C18 column) and mobile phase to achieve good separation.

-

Detect the eluting this compound using a suitable detector (e.g., UV or mass spectrometry).

-

-

Quantification: Determine the concentration by comparing the peak area to a calibration curve generated from standards of known concentrations.

Factors Influencing Solubility of this compound

-

Solvent Polarity: As a moderately polar compound, this compound is expected to have higher solubility in solvents of similar polarity. A systematic study across a range of solvents from non-polar (e.g., hexane) to polar aprotic (e.g., acetone, ethyl acetate) and polar protic (e.g., ethanol, methanol) would be insightful.

-

Temperature: The solubility of solids in liquids generally increases with temperature. Therefore, determining the solubility at different temperatures can be crucial for applications that involve heating or cooling.

-

Chemical Structure: The branched sec-butyl groups in this compound may influence its packing in the solid state and its interactions with solvents compared to its linear isomer, di-n-butyl succinate.[2]

Applications in Research and Drug Development

The solubility of this compound is a critical parameter in several applications:

-

Plasticizer: When used as a plasticizer in polymer formulations, its solubility in the polymer matrix is essential for achieving the desired flexibility and performance.[12]

-

Drug Delivery: this compound can be a precursor for biodegradable polymers like poly(butylene succinate) (PBS), which are used in drug delivery systems.[2][13] The solubility of any residual monomer is important for formulation and safety assessments.

-

Synthesis Intermediate: In chemical synthesis, the solubility of this compound in reaction solvents will dictate the reaction conditions and product purification strategies.[2]

Conclusion

References

- Vertex AI Search. (n.d.). Spectroscopic Techniques - Solubility of Things.

- Vertex AI Search. (n.d.). Chromatographic Techniques - Solubility of Things.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 2, 2026, from [Link]

- Vertex AI Search. (n.d.). Chromatography Techniques in Quality Control | Solubility of Things.

- Gorski, A., & Skibinska, L. (2015). Absorption Spectroscopic Determination of Solubility of Alloxazine in Aqueous Solutions. American Journal of Analytical Chemistry, 6, 547-554.

- Pan, L., Ho, Q., Tsutsui, K., & Takahashi, L. (2001). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 73(5), 963–969.

- Pan, L., et al. (2001). Comparison of chromatographic and spectroscopic methods used to rank compounds for aqueous solubility. Journal of Pharmaceutical Sciences, 90(4), 521-529.

-

National Center for Biotechnology Information. (n.d.). Di-tert-butyl succinate. PubChem. Retrieved January 2, 2026, from [Link]

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved January 2, 2026, from [Link]

-

Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. Retrieved January 2, 2026, from [Link]

-

Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection. Retrieved January 2, 2026, from [Link]

- Jouyban, A. (2012). Experimental and Computational Methods Pertaining to Drug Solubility. In Drug Design and Discovery in Alzheimer's Disease. IntechOpen.

- Google Patents. (n.d.). WO2005116635A1 - Method for determining solubility of a chemical compound.

-

Scribd. (n.d.). Ester Solubility and Preparation Lab Report. Retrieved January 2, 2026, from [Link]

-

Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. MCAT Content. Retrieved January 2, 2026, from [Link]

-

LibreTexts. (2023, August 31). Solubility of Organic Compounds. Retrieved January 2, 2026, from [Link]

- Vertex AI Search. (n.d.). Esters: Structure, Properties, and Reactions | Solubility of Things.

- Gigli, M., Fabbri, M., Lotti, N., Gamberini, R., & Munari, A. (2021). Recent insight into the biomedical applications of polybutylene succinate and polybutylene succinate-based materials. European Polymer Journal, 159, 110735.

-

MySkinRecipes. (n.d.). This compound. Retrieved January 2, 2026, from [Link]

-

Requena, R., Vargas, M., & Chiralt, A. (2021). Development and Characterization of Bioactive Poly(butylene-succinate) Films Modified with Quercetin for Food Packaging Applications. Polymers, 13(16), 2649. [Link]

-

Phiriyawirut, M., & Phinyocheep, P. (2015). Electrospinnability of poly(butylene succinate): Effects of solvents and organic salt on the fiber size and morphology. Journal of Applied Polymer Science, 132(43). [Link]

-

Cser, F., & Nagy, P. (2020). A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications. Polymers, 12(11), 2531. [Link]

-

Xu, J., & Guo, B.-H. (2010). Poly(butylene succinate) and its copolymers: Research, development and industrialization. Biotechnology Journal, 5(11), 1149-1163. [Link]

Sources

- 1. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 626-31-3 | Benchchem [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. scispace.com [scispace.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. scirp.org [scirp.org]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. This compound [myskinrecipes.com]

- 13. real.mtak.hu [real.mtak.hu]

A Spectroscopic Deep Dive: Elucidating the Structure of Di-sec-butyl Succinate

This technical guide provides an in-depth analysis of the spectral data of di-sec-butyl succinate (CAS No. 626-31-3), a key diester in various industrial applications.[1][2] For researchers, scientists, and professionals in drug development and material science, a thorough understanding of its spectroscopic signature is paramount for quality control, reaction monitoring, and structural confirmation. This document synthesizes data from established spectral databases and theoretical chemical principles to offer a comprehensive reference.

Introduction to this compound and its Spectroscopic Characterization

This compound, with the molecular formula C12H22O4 and a molecular weight of 230.30 g/mol , is an ester of succinic acid and sec-butanol.[2] Its isomeric structure presents a unique spectroscopic fingerprint that distinguishes it from other dibutyl succinate isomers like di-n-butyl, di-isobutyl, and di-tert-butyl succinate.[3][4][5] Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the unambiguous identification and characterization of this molecule. Each technique provides a unique piece of the structural puzzle, and together they offer a complete picture of the molecule's connectivity and chemical environment.

The causality behind employing a multi-technique approach lies in the complementary nature of the information obtained. While NMR spectroscopy reveals the precise arrangement of hydrogen and carbon atoms, IR spectroscopy identifies the functional groups present, and mass spectrometry determines the molecular weight and fragmentation pattern, offering clues about the molecule's lability.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum of this compound is predicted to exhibit four distinct signals due to the symmetry of the molecule. The two sec-butyl groups are chemically equivalent, as are the two methylene groups of the succinate backbone.

Predicted ¹H NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~4.85 | sextet | 2H | -O-CH (CH₃)(CH₂CH₃) |

| ~2.60 | s | 4H | -O-C(O)-CH₂ -CH₂ -C(O)-O- |

| ~1.55 | m | 4H | -CH(CH₃)(CH₂ CH₃) |

| ~1.20 | d | 6H | -CH(CH₃ )(CH₂CH₃) |

| ~0.90 | t | 6H | -CH(CH₃)(CH₂CH₃ ) |

The downfield shift of the methine proton (~4.85 ppm) is attributed to the deshielding effect of the adjacent oxygen atom of the ester group. The singlet at ~2.60 ppm corresponds to the four equivalent protons of the succinate backbone. The remaining signals correspond to the ethyl and methyl protons of the sec-butyl group. For comparison, the methylene protons in diethyl succinate appear around 2.62 ppm.[6]

¹³C NMR Spectroscopy: The Carbon Framework

The proton-decoupled ¹³C NMR spectrum of this compound will show five distinct signals, corresponding to the five unique carbon environments in the molecule.

Predicted ¹³C NMR Spectral Data (in CDCl₃):

| Chemical Shift (δ, ppm) | Assignment |

| ~172.5 | C =O |

| ~72.0 | -O-CH (CH₃)(CH₂CH₃) |

| ~29.5 | -CH(CH₃)(CH₂ CH₃) |

| ~29.0 | -O-C(O)-CH₂ -CH₂ -C(O)-O- |

| ~19.0 | -CH(CH₃ )(CH₂CH₃) |

| ~9.5 | -CH(CH₃)(CH₂CH₃ ) |

The carbonyl carbon of the ester appears significantly downfield (~172.5 ppm), which is characteristic for this functional group. The carbon attached to the oxygen (-O-CH) is also deshielded and appears around 72.0 ppm. The chemical shifts of the aliphatic carbons are in the expected upfield region. These predicted values are in line with data for similar structures like dibutyl succinate.[7]

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds.

Key IR Absorption Bands for this compound:

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~1735 | Strong | C=O stretch (ester) |

| ~2970-2870 | Strong | C-H stretch (aliphatic) |

| ~1170 | Strong | C-O stretch (ester) |

The most prominent feature in the IR spectrum of this compound is the strong absorption band around 1735 cm⁻¹, which is characteristic of the carbonyl (C=O) stretching vibration of the ester functional group. The strong C-H stretching vibrations in the 2970-2870 cm⁻¹ region confirm the presence of aliphatic chains. A strong C-O stretching band is also expected around 1170 cm⁻¹. While a vapor phase IR spectrum is noted in the PubChem database, the specific data is not publicly available.[2]

Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of ions, allowing for the determination of the molecular weight and the elucidation of the fragmentation pathways of a molecule. For this compound, Electron Ionization (EI) is a common ionization technique.

The mass spectrum is expected to show a molecular ion peak ([M]⁺) at m/z 230, corresponding to the molecular weight of the compound.[1] The fragmentation pattern is characteristic of esters and provides further structural confirmation.

Expected Mass Spectrometry Fragments:

| m/z | Possible Fragment |

| 230 | [M]⁺ (Molecular Ion) |

| 173 | [M - C₄H₉O]⁺ |

| 157 | [M - C₄H₉O₂]⁺ |

| 101 | [Succinic anhydride + H]⁺ |

| 57 | [C₄H₉]⁺ |

The fragmentation is initiated by the loss of a sec-butoxy group ([M - C₄H₉O]⁺, m/z 173) or a sec-butoxycarbonyl group ([M - C₄H₉O₂]⁺, m/z 157).[1] The base peak is often observed at m/z 101, corresponding to the protonated succinic anhydride fragment.[2] The peak at m/z 57 represents the sec-butyl cation.[1]

Experimental Protocols for Spectral Acquisition

To ensure the acquisition of high-quality, reproducible spectral data, standardized experimental protocols are essential. The following are recommended procedures for the analysis of this compound.

NMR Spectroscopy Protocol

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

-

Instrument: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse (zg30).

-

Spectral Width: -2 to 12 ppm.

-

Number of Scans: 16.

-

Relaxation Delay (d1): 5 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Proton-decoupled single-pulse (zgpg30).

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

-

Relaxation Delay (d1): 2 seconds.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ residual peak at 77.16 ppm.

IR Spectroscopy Protocol

-

Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Acquisition:

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16.

-

-

Background Correction: Record a background spectrum of the empty sample compartment or the clean salt plates and subtract it from the sample spectrum.

Mass Spectrometry (GC-MS) Protocol

-

Sample Preparation: Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.

-

Gas Chromatograph (GC) Conditions:

-

Injector Temperature: 250 °C.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Visualizing the Data and Workflow

To further clarify the relationships between the structure and the spectral data, the following diagrams are provided.

Caption: Molecular structure of this compound.

Caption: Key fragmentation pathways of this compound in EI-MS.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion

The comprehensive spectral analysis of this compound through NMR, IR, and Mass Spectrometry provides a robust framework for its identification and characterization. The predicted spectral data, grounded in established chemical principles and comparison with related compounds, offers a reliable reference for researchers. The detailed experimental protocols ensure that high-quality, reproducible data can be obtained. This multi-faceted spectroscopic approach is fundamental to ensuring the purity, identity, and structural integrity of this compound in scientific research and industrial applications.

References

-

Spectral Database for Organic Compounds - Wikipedia. [Link]

-

Spectral Database for Organic Compounds - Re3data.org. [Link]

-

Spectral Database for Organic Compounds - Bioregistry. [Link]

-

Spectral database for organic compounds, SDBS - Lafayette College Libraries. [Link]

-

This compound | C12H22O4 | CID 94181 - PubChem - NIH. [Link]

-

Dibutyl succinate | C12H22O4 | CID 8830 - PubChem - NIH. [Link]

-

Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem - NIH. [Link]

-

Diisobutyl Succinate | C12H22O4 | CID 70214 - PubChem - NIH. [Link]

Sources

- 1. This compound | 626-31-3 | Benchchem [benchchem.com]

- 2. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 141-03-7: Dibutyl succinate | CymitQuimica [cymitquimica.com]

- 4. Di-tert-butyl succinate | C12H22O4 | CID 10966312 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Diisobutyl Succinate | C12H22O4 | CID 70214 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Diethyl succinate(123-25-1) 1H NMR spectrum [chemicalbook.com]

- 7. Dibutyl succinate(141-03-7) 13C NMR [m.chemicalbook.com]

Unlocking the Potential of Di-sec-butyl Succinate: A Technical Guide for Researchers

Abstract

Di-sec-butyl succinate, a diester of succinic acid, presents a compelling profile for innovative research applications across multiple scientific disciplines. Possessing a unique branched alkyl structure, this compound offers distinct physicochemical properties that differentiate it from its linear isomers and other related esters.[1] This technical guide provides an in-depth exploration of this compound, moving beyond its established industrial uses to illuminate its potential in cutting-edge research. We will delve into its core characteristics, propose novel applications in drug delivery and green chemistry, and provide detailed, actionable experimental protocols for its investigation. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to leverage the unique attributes of this versatile molecule.

Introduction: Beyond a Simple Diester

Succinate esters, as a class of compounds, are gaining significant traction due to their derivation from succinic acid, a key intermediate in the citric acid cycle, and their general biodegradability.[1] This inherent biological relevance and environmental compatibility make them attractive candidates for a wide range of applications. This compound, with its CAS number 626-31-3, is characterized by the presence of two secondary butyl groups esterified to a succinic acid backbone.[2] This branched structure imparts specific solubility and reactivity profiles compared to its linear counterpart, di-n-butyl succinate.[1] While its primary commercial applications have been as a plasticizer and a precursor for polymers like Poly(butylene succinate) (PBS), its potential in more specialized research areas remains largely untapped.[1][3] This guide aims to bridge that gap by providing a scientifically grounded perspective on its prospective research applications.

Physicochemical Properties and Structural Advantages

A thorough understanding of a molecule's properties is paramount to envisioning its potential applications. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₂₂O₄ | [2] |

| Molecular Weight | 230.30 g/mol | [2] |

| Appearance | Colorless Liquid | [4] |

| Boiling Point | 252.6 °C at 760 mmHg | [3] |

| Melting Point | -29 °C / -20.2 °F | [4] |

| Density | 0.982 g/cm³ | [3] |

| Flash Point | 144 °C / 291.2 °F | [4] |

| Solubility | Soluble in alcohol, benzene, and ether; insoluble in water. | [5] |

The branched sec-butyl groups are a key structural feature, influencing the molecule's steric hindrance and solvation characteristics. This branching can lead to altered reactivity in enzymatic and chemical reactions and can also impact its performance as a solvent or a drug delivery vehicle.

Figure 1: Chemical structure of this compound.

Potential Research Application: A Novel Excipient in Drug Delivery Systems

The development of effective drug delivery systems is a cornerstone of modern pharmaceutical research. The properties of this compound make it an intriguing candidate for investigation as a pharmaceutical excipient, particularly as a solvent or co-solvent in lipid-based formulations for poorly water-soluble drugs.

Rationale and Mechanistic Hypothesis

Many promising drug candidates exhibit poor aqueous solubility, limiting their bioavailability. Lipid-based drug delivery systems (LBDDS), such as self-emulsifying drug delivery systems (SEDDS), can enhance the solubility and absorption of these lipophilic drugs. The branched alkyl chains of this compound may offer improved solubilization capacity for certain drug molecules compared to linear esters due to a more disordered and less crystalline structure at low temperatures. Furthermore, its enzymatic biodegradability could lead to a favorable in-vivo toxicity profile.

Proposed Experimental Workflow

The following protocol outlines a systematic approach to evaluating this compound as a novel excipient.

Figure 2: Experimental workflow for evaluating this compound in drug delivery.

Step-by-Step Methodology:

-

Solubility Screening:

-

Determine the saturation solubility of a model poorly soluble drug (e.g., Fenofibrate, Itraconazole) in this compound, comparing it to commonly used oils and solvents (e.g., Capryol 90, Labrasol).

-

Method: Add excess drug to the vehicle, shake at a constant temperature for 72 hours, centrifuge, and quantify the dissolved drug in the supernatant using a validated HPLC method.

-

-

Ternary Phase Diagram Construction:

-

Construct ternary phase diagrams with this compound as the oil phase, a surfactant (e.g., Kolliphor EL), and a co-surfactant (e.g., Transcutol HP).

-

Method: Titrate aqueous phase into mixtures of the oil, surfactant, and co-surfactant at various ratios and visually observe for phase transitions to identify the self-emulsification region.

-

-

Formulation Optimization:

-

Based on the phase diagrams, select optimized formulations with high drug loading and good self-emulsification properties.

-

-

In Vitro Characterization:

-

Self-Emulsification Performance: Disperse the formulation in simulated gastric and intestinal fluids and assess the rate and extent of emulsion formation.

-

Droplet Size and Zeta Potential: Analyze the resulting emulsion for globule size, polydispersity index (PDI), and zeta potential using dynamic light scattering (DLS).

-

In Vitro Drug Release: Perform dissolution studies using a USP apparatus II (paddle method) in appropriate dissolution media and quantify drug release over time via HPLC.

-

-

Biocompatibility Assessment:

-

Cytotoxicity: Evaluate the cytotoxicity of the formulation and its individual components on relevant cell lines (e.g., Caco-2) using an MTT assay.

-

Hemolysis Assay: Assess the hemolytic potential of the formulation on red blood cells.

-

Potential Research Application: A Sustainable "Green" Solvent

The principles of green chemistry advocate for the use of environmentally benign solvents.[6] this compound, being biodegradable and derivable from bio-based succinic acid, is a promising candidate as a green solvent alternative to conventional volatile organic compounds (VOCs).

Rationale and Mechanistic Hypothesis

The polarity and hydrogen bonding capability of this compound suggest its potential as a solvent for a range of chemical reactions. Its high boiling point and low vapor pressure reduce emissions and improve workplace safety.[4] The branched alkyl chains may also provide unique selectivity in certain catalytic reactions.

Proposed Experimental Workflow

The following protocol details a comparative study to evaluate the performance of this compound as a reaction solvent.

Figure 3: Workflow for evaluating this compound as a green solvent.

Step-by-Step Methodology:

-

Model Reaction Selection:

-

Choose a well-characterized chemical transformation, such as a Suzuki coupling or a Fischer esterification, to serve as a benchmark.

-

-

Comparative Solvent Study:

-

Perform the model reaction in this compound and compare the results to those obtained in conventional solvents like toluene or N,N-dimethylformamide (DMF) under identical reaction conditions (temperature, catalyst loading, reaction time).

-

-

Reaction Monitoring and Analysis:

-

Monitor the progress of the reaction using appropriate analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC).

-

-

Yield and Purity Comparison:

-

After the reaction is complete, isolate the product and determine the yield and purity from each solvent system.

-

-

Solvent Recyclability Study:

-

Investigate the potential for recycling this compound by separating it from the reaction mixture (e.g., by distillation or extraction) and reusing it in subsequent reaction cycles. Assess the impact of recycling on reaction performance.

-

Safety and Handling

While specific toxicological data for this compound is limited, information on its isomer, di-n-butyl succinate, suggests low acute toxicity.[7] However, as with any chemical, appropriate safety precautions should be taken. Handle in a well-ventilated area and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4][8] Avoid ingestion and inhalation.[4]

Conclusion and Future Outlook

This compound is more than a simple commodity chemical; it is a molecule with significant, underexplored potential for advanced research applications. Its unique structure, favorable physicochemical properties, and green credentials position it as a promising candidate for innovation in drug delivery and sustainable chemistry. The experimental frameworks provided in this guide offer a starting point for researchers to unlock the full potential of this versatile diester. Further investigations into its detailed toxicological profile and metabolic fate will be crucial for its translation into pharmaceutical and other high-value applications.

References

-

This compound - MySkinRecipes. (n.d.). Retrieved January 2, 2026, from [Link]

-

SDS: Dibutyl succinate. (2017, October 27). Retrieved January 2, 2026, from [Link]

-

Malaisse, W. J., et al. (1997). Stimulation of biosynthetic activity by novel succinate esters in rat pancreatic islets. PubMed. Retrieved January 2, 2026, from [Link]

-

This compound | C12H22O4 | CID 94181 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Pell, V. R., et al. (2020). Targeting succinate dehydrogenase with malonate ester prodrugs decreases renal ischemia reperfusion injury. Apollo. Retrieved January 2, 2026, from [Link]

-

Targeting Succinate Dehydrogenase with Malonate Ester Prodrugs Decreases Renal Ischemia Reperfusion Injury - ResearchGate. (2020, July 6). Retrieved January 2, 2026, from [Link]

-

Mitochondrial succinate transport as a novel therapeutic target for cardiac ischemia/reperfusion injury | European Heart Journal | Oxford Academic. (2023, November 9). Retrieved January 2, 2026, from [Link]

-

Dibutyl succinate | C12H22O4 | CID 8830 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

- CN103342638B - Preparation method of dibutyl succinate - Google Patents. (n.d.).

-

(PDF) Dibutyl sebacate as PVC ecoplasticizer—economic synthesis and functional properties - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Effective, Environmentally Friendly PVC Plasticizers Based on Succinic Acid - MDPI. (2022, March 23). Retrieved January 2, 2026, from [Link]

-

This compound [P98020] - $0.00 : ChemUniverse - Organic, Inorganic, Polymer, Life Sciences & Specialty chemicals for Industries & Research. (n.d.). Retrieved January 2, 2026, from [Link]

-

A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Polybutylene succinate - Wikipedia. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, Properties of Biodegradable Poly(Butylene Succinate-co-Butylene 2-Methylsuccinate) and Application for Sustainable Release - MDPI. (2019, May 9). Retrieved January 2, 2026, from [Link]

-

Recent insight into the biomedical applications of polybutylene succinate and polybutylene succinate-based materials. (n.d.). Retrieved January 2, 2026, from [Link]

-

Green Chemistry. (2024, October 18). Retrieved January 2, 2026, from [Link]

-

Polybutylene Succinate, A potential bio-degradable polymer: Synthesis, copolymerization And Bio-degradation | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Exposure to the non-phthalate plasticizer di-heptyl succinate is less disruptive to C57bl/6N mouse recovery from a myocardial infarction than DEHP, TOTM or related di-octyl succinate - PMC - PubMed Central. (2023, July 13). Retrieved January 2, 2026, from [Link]

-

Study on the Biodegradation of Poly(Butylene Succinate)/Wheat Bran Biocomposites - NIH. (n.d.). Retrieved January 2, 2026, from [Link]

-

Biodegradable Polymer Composites Based on Poly(butylene succinate) Copolyesters and Wood Flour - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

(PDF) Tailoring Biodegradability of Poly(Butylene Succinate)/Poly(Lactic Acid) Blends With a Deep Eutectic Solvent - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

Performance of biodegradable microcapsules of poly(butylene succinate), poly(butylene succinate-co-adipate) and poly(butylene terephthalate-co-adipate) as drug encapsulation systems | Request PDF - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

CO 2 switchable solvents for sustainable dissolution, modification, and processing of cellulose materials: a critical review - RSC Publishing. (2024, November 6). Retrieved January 2, 2026, from [Link]

-

Development and Characterization of Bioactive Poly(butylene-succinate) Films Modified with Quercetin for Food Packaging Applications - MDPI. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis, Properties and Applications of Poly (Butylene Succinate) - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

HEALTH EFFECTS - Toxicological Profile for Di-n-Butyl Phthalate - NCBI Bookshelf. (n.d.). Retrieved January 2, 2026, from [Link]

-

Toxicity Review for Di-n-butyl Phthalate (Dibutyl Phthalate or DBP) - Consumer Product Safety Commission. (n.d.). Retrieved January 2, 2026, from [Link]

Sources

- 1. This compound | 626-31-3 | Benchchem [benchchem.com]

- 2. This compound | C12H22O4 | CID 94181 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound [myskinrecipes.com]

- 4. fishersci.com [fishersci.com]

- 5. Dibutyl succinate | 141-03-7 [chemicalbook.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. Dibutyl succinate | C12H22O4 | CID 8830 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]

Di-sec-butyl Succinate: A Technical Guide to a Promising Bio-based Solvent for Scientific Applications

Abstract: This technical guide provides a comprehensive overview of di-sec-butyl succinate, a bio-based solvent with significant potential for researchers, scientists, and drug development professionals. The document delves into its molecular profile, synthesis from renewable feedstocks, solvent properties, and potential applications, while also addressing critical safety and environmental considerations. By synthesizing technical data with practical insights, this guide aims to serve as a foundational resource for evaluating and implementing this compound in advanced scientific workflows, aligning with the principles of green and sustainable chemistry.

The Imperative for Greener Solvents in Science

The pursuit of sustainability has become a critical driver of innovation across all scientific disciplines, particularly in chemical synthesis and pharmaceutical development. Traditional reliance on petroleum-derived solvents is increasingly challenged by concerns over environmental impact, toxicity, and the depletion of finite resources.[1] This paradigm shift has propelled the investigation of bio-based solvents, which are derived from renewable biomass feedstocks such as sugars, starches, and vegetable oils.[2] These solvents are not merely "green" alternatives; they offer unique properties and functionalities that can enhance chemical processes.[3][4] this compound emerges from this context as a noteworthy candidate, derived from bio-based succinic acid, a key platform chemical identified by the U.S. Department of Energy.[5]

This compound: A Molecular Profile

Understanding the fundamental characteristics of this compound is essential for its application. It is a diester formed from succinic acid and two sec-butanol molecules.[6]

Chemical Identity and Structure

-

IUPAC Name: dibutan-2-yl butanedioate[7]

-

CAS Number: 626-31-3[6]

-

Molecular Formula: C₁₂H₂₂O₄[7]

-

Molecular Weight: 230.30 g/mol [7]

The structure features a central four-carbon succinate backbone with two branched sec-butyl groups attached via ester linkages. This branching is a critical feature, distinguishing it from its linear isomer, di-n-butyl succinate, and influencing its physical properties such as density, boiling point, and solvency.[6]

Caption: Chemical structure of this compound (C₁₂H₂₂O₄).

Physicochemical Properties

A summary of the key physical and chemical properties is crucial for predicting behavior and designing experiments. Data for the di-sec-butyl isomer is limited, so properties of the closely related di-n-butyl isomer are included for comparison.

| Property | This compound | Di-n-butyl Succinate | Reference |

| Molecular Weight | 230.30 g/mol | 230.30 g/mol | [7][8] |

| Boiling Point | 252.6 °C at 760 mmHg | 274 °C | [9][10] |

| Melting Point | Not available | -29.0 °C | [8] |

| Density | 0.982 g/cm³ | 0.98 g/cm³ | [9][10] |

| Flash Point | Not available | 144 °C | [10] |

| Water Solubility | Limited (predicted) | 229.9 mg/L | [10][11] |

| logP (o/w) | 2.5 (Computed) | 2.9 (Computed) | [7][8] |

| Refractive Index | Not available | 1.4299 @ 20 °C | [8] |

The branched structure of this compound likely contributes to a lower boiling point compared to its linear isomer, a common trend in organic chemistry due to differences in intermolecular forces. Its moderate computed logP value suggests it is a relatively polar organic solvent, capable of dissolving a range of solutes.[7]

Synthesis from Bio-based Feedstocks

The "bio-based" designation of this compound stems from the potential to derive both of its precursors—succinic acid and sec-butanol—from renewable resources.

-

Succinic Acid: Traditionally produced from petrochemicals, succinic acid is now commercially available via the fermentation of sugars and starches, making it a cornerstone of the bio-economy.[12][13]

-

sec-Butanol: While largely produced from the hydration of n-butenes, research is advancing on bio-based routes, including the fermentation of biomass to produce butanol isomers.

The primary method for synthesizing this compound is the direct esterification of succinic acid with sec-butanol.[6]

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Acid-Catalyzed Esterification

This protocol describes a representative laboratory-scale synthesis. The causality behind experimental choices is highlighted to provide deeper insight.

Objective: To synthesize this compound via Fischer esterification.

Materials:

-

Succinic acid (1.0 mol)

-

sec-Butanol (2.5 mol)

-

Sulfuric acid (concentrated, ~0.05 mol) or an acid resin catalyst like Amberlyst-15[14]

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-